3-(4-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
3-(4-methoxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the reaction of 4-methoxyaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. This reaction forms the quinazolinone ring system .
Another method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide with amidine hydrochlorides. This method is efficient and avoids the use of sensitive and expensive metals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different quinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
3-(4-methoxyphenyl)quinazolin-4(3H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For example, its antitumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound can increase the accumulation of intracellular reactive oxygen species, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A parent compound with similar biological activities.
2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride: A derivative with enhanced antiproliferative properties.
4,6,7-trisubstituted quinazoline derivatives: Compounds with potent antitumor activity.
Uniqueness
3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the para position enhances its antiproliferative properties compared to other quinazolinone derivatives .
Properties
CAS No. |
22378-45-6 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3 |
InChI Key |
NNDTWCAGODNQGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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